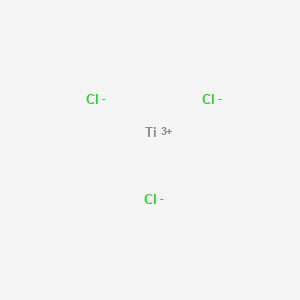
Titanous chloride
Übersicht
Beschreibung
Titanium(III) trichloride is an inorganic compound with the chemical formula TiCl₃. It is one of the most common halides of titanium and is known for its red-violet crystalline appearance. This compound is highly hygroscopic and soluble in water, acetone, and acetonitrile. Titanium(III) trichloride is an important catalyst in the production of polyolefins and has various applications in scientific research and industry .
Vorbereitungsmethoden
Titanium(III) trichloride can be synthesized through several methods:
- One common method involves reducing titanium tetrachloride (TiCl₄) with hydrogen at temperatures ranging from 500 to 800°C. The reaction is as follows:
Reduction of Titanium Tetrachloride: 2TiCl4+H2→2TiCl3+2HCl
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Polyolefin Production:
Titanous chloride serves as a crucial catalyst in the Ziegler-Natta polymerization process, which is fundamental for producing polyolefins like polyethylene. The effectiveness of this compound as a catalyst depends on its polymorphic form (α, β, γ, δ) and the method of preparation. The α-form is typically the most effective for industrial applications due to its higher catalytic activity .
Organic Synthesis:
In organic chemistry, this compound acts as a reducing agent in various reactions. It facilitates reductive coupling reactions and reduces oximes to imines, making it valuable in synthetic pathways for pharmaceuticals and fine chemicals. Additionally, it can reduce nitrates to ammonium ions, allowing for sequential analysis in environmental monitoring .
Environmental Applications
Desulfurization of Coal:
this compound has been investigated for its role in the desulfurization of coal. Aqueous solutions of this compound can effectively liberate hydrogen sulfide from coal-water slurries at ambient temperatures, converting this compound into titanium oxides in the process. This application is particularly relevant for reducing sulfur emissions from coal combustion .
Flue Gas Treatment:
The compound has also been explored for its potential in flue gas desulfurization processes. By treating flue gases with this compound, sulfur compounds can be removed efficiently, contributing to cleaner air and compliance with environmental regulations .
Recycling and Resource Recovery
Recycling Titanium Metal Scraps:
Recent studies have demonstrated that this compound can be utilized in recycling processes for titanium metal scraps. The compound can facilitate the recovery of titanium from waste materials through selective chlorination reactions. This approach not only recycles valuable metals but also minimizes waste generation .
Chlorination Processes:
this compound is involved in chlorination processes that enhance the manufacturing efficiency of titanium tetrachloride (TiCl₄) from titanium ores. The efficiency of these processes is influenced by the porosity of the ore used, with synthetic rutile showing superior performance compared to natural rutile due to its higher porosity .
Case Studies
Analyse Chemischer Reaktionen
Redox Reactions
TiCl₃ acts as a potent reducing agent in both aqueous and non-aqueous environments:
Thermal Decomposition and Disproportionation
Thermal treatment induces structural changes and redox disproportionation:
Hydrolysis and Aqueous Reactivity
TiCl₃ reacts vigorously with water, influenced by temperature and pH:
Coordination Chemistry
TiCl₃ forms stable complexes with Lewis bases, altering its electronic and catalytic properties:
Reactions with Metals and Halides
TiCl₃ participates in metal displacement and halide-exchange reactions:
Eigenschaften
Molekularformel |
Cl3Ti |
|---|---|
Molekulargewicht |
154.22 g/mol |
IUPAC-Name |
titanium(3+);trichloride |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
YONPGGFAJWQGJC-UHFFFAOYSA-K |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Ti+3] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














